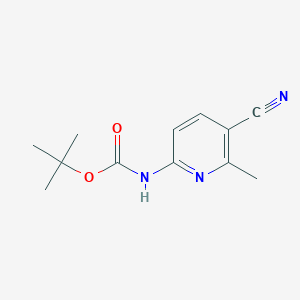

tert-Butyl 5-cyano-6-methylpyridin-2-ylcarbamate

Overview

Description

tert-Butyl 5-cyano-6-methylpyridin-2-ylcarbamate: is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its unique structure, which includes a tert-butyl group, a cyano group, and a methylpyridinylcarbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-cyano-6-methylpyridin-2-ylcarbamate typically involves the reaction of benzyl cyanide with tert-butyl hydroperoxide under metal-free conditions . This reaction proceeds smoothly in one pot, involving Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 5-cyano-6-methylpyridin-2-ylcarbamate undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: tert-Butyl hydroperoxide is commonly used as an oxidizing agent.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Reagents such as halides and nucleophiles are used under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce substituted carbamates.

Scientific Research Applications

tert-Butyl 5-cyano-6-methylpyridin-2-ylcarbamate has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of tert-Butyl 5-cyano-6-methylpyridin-2-ylcarbamate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the formation of ergosterol in fungal cells, thereby exerting antifungal effects . The compound’s molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

- tert-Butyl carbamate

- tert-Butyl 2-cyano-3-methylpyridin-4-ylcarbamate

- tert-Butyl 4-cyano-5-methylpyridin-3-ylcarbamate

Comparison: tert-Butyl 5-cyano-6-methylpyridin-2-ylcarbamate is unique due to its specific structure, which includes a cyano group at the 5-position and a methyl group at the 6-position of the pyridine ring. This structural uniqueness contributes to its distinct chemical and biological properties compared to other similar compounds.

Biological Activity

tert-Butyl 5-cyano-6-methylpyridin-2-ylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and potential applications, drawing upon diverse research findings and case studies.

Chemical Structure and Properties

The chemical formula for this compound is . This compound features a pyridine ring substituted with a cyano group and a tert-butyl carbamate moiety, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 5-cyano-6-methylpyridin-2-amine with tert-butyl chloroformate. This method is efficient and yields high purity products suitable for biological testing.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties through the inhibition of specific kinases involved in cell survival pathways. For instance, derivatives with similar structures have shown potent inhibitory effects on TAK1 (Transforming Growth Factor Beta Activated Kinase 1), which plays a critical role in cancer cell proliferation and survival. One derivative demonstrated an IC50 of 27 nM against TAK1, suggesting that modifications to the pyridine structure can enhance biological activity .

Case Studies

- TAK1 Inhibition : A study focused on imidazopyridine derivatives revealed that modifications to the pyridine scaffold could yield compounds with enhanced TAK1 inhibitory activity. This suggests that this compound may also exhibit similar properties, warranting further investigation into its potential as an anticancer agent .

- BACE1 Inhibition : Research on BACE1 inhibitors indicates that structural modifications can lead to significant improvements in potency and selectivity. The incorporation of the cyano group in pyridine derivatives has been linked to increased binding affinity to the BACE1 enzyme, highlighting the importance of this functional group in neuroprotective strategies .

Comparative Analysis of Similar Compounds

| Compound Name | Structure | IC50 (nM) | Biological Activity |

|---|---|---|---|

| Compound A | Imidazopyridine derivative | 27 | TAK1 Inhibition |

| Compound B | BACE1 inhibitor | <100 | Neuroprotection |

| This compound | TBD | TBD | TBD |

Properties

IUPAC Name |

tert-butyl N-(5-cyano-6-methylpyridin-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-8-9(7-13)5-6-10(14-8)15-11(16)17-12(2,3)4/h5-6H,1-4H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQXDVAWQTLDPFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)NC(=O)OC(C)(C)C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.